4-[(5-chloro-2-thienyl)methyl]-N-1-naphthyl-1-piperazinecarboxamide
Overview
Description
4-[(5-chloro-2-thienyl)methyl]-N-1-naphthyl-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C20H20ClN3OS and its molecular weight is 385.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.1015611 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
Compounds with structural features similar to 4-[(5-chloro-2-thienyl)methyl]-N-1-naphthyl-1-piperazinecarboxamide are often subjects of synthetic and medicinal chemistry research. For example, studies have focused on synthesizing novel heterocyclic compounds derived from certain core structures for their potential as anti-inflammatory and analgesic agents, highlighting the interest in such compounds for pharmaceutical development (Abu‐Hashem et al., 2020). This suggests that research on the specified compound could similarly involve exploring its synthesis and evaluating its biological activities.
Antimicrobial and Antiviral Activities
Another area of research interest for compounds structurally related to this compound is their antimicrobial and antiviral activities. Studies have synthesized and tested new derivatives for their antimicrobial activities against various microorganisms, indicating the potential for discovering new therapeutic agents (Bektaş et al., 2010). This line of research could be relevant for investigating the antimicrobial properties of the specified compound.
Pharmacological Properties
Research on similar compounds has also explored their pharmacological properties, including binding interactions with receptors and their potential as ligands for imaging studies. For instance, studies on arylpiperazine derivatives have investigated their high affinity for serotonin receptors, which is crucial for developing psychiatric and neurological drugs (Glennon et al., 1988). This suggests potential research applications of this compound in studying neurotransmitter systems and developing neuroactive drugs.
Properties
IUPAC Name |
4-[(5-chlorothiophen-2-yl)methyl]-N-naphthalen-1-ylpiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c21-19-9-8-16(26-19)14-23-10-12-24(13-11-23)20(25)22-18-7-3-5-15-4-1-2-6-17(15)18/h1-9H,10-14H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOBXYPEDJKFDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(S2)Cl)C(=O)NC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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